molecular formula C4H5Br2NS B1382055 4-(Bromomethyl)thiazole hydrobromide CAS No. 98027-25-9

4-(Bromomethyl)thiazole hydrobromide

Cat. No.: B1382055
CAS No.: 98027-25-9
M. Wt: 258.96 g/mol
InChI Key: SGRVAKKAQAGLOX-UHFFFAOYSA-N
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Description

4-(Bromomethyl)thiazole hydrobromide is a chemical compound with the molecular formula C4H5Br2NS. It is a brominated derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Bromomethyl)thiazole hydrobromide can be synthesized through the bromination of thiazole derivatives. One common method involves the reaction of thiazole with bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is isolated by precipitation with hydrobromic acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)thiazole hydrobromide undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alcohols, typically in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Substituted thiazole derivatives.

    Oxidation: Thiazole sulfoxides or sulfones.

    Reduction: Methylthiazole derivatives.

Scientific Research Applications

4-(Bromomethyl)thiazole hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.

    Medicine: It is involved in the development of new drugs, particularly those targeting infectious diseases and cancer.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)thiazole hydrobromide depends on its specific application. In biological systems, it may act as an alkylating agent, modifying nucleophilic sites on biomolecules such as proteins and nucleic acids. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved vary depending on the specific compound synthesized from this compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)thiazole hydrobromide
  • 4-(Methylthio)thiazole
  • 4-(Hydroxymethyl)thiazole

Uniqueness

4-(Bromomethyl)thiazole hydrobromide is unique due to its bromomethyl group, which provides distinct reactivity compared to other similar compounds. The bromine atom is a good leaving group, making this compound particularly useful in nucleophilic substitution reactions. Additionally, the presence of both sulfur and nitrogen in the thiazole ring imparts unique electronic properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

Properties

IUPAC Name

4-(bromomethyl)-1,3-thiazole;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.BrH/c5-1-4-2-7-3-6-4;/h2-3H,1H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRVAKKAQAGLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CS1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Br2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98027-25-9
Record name 4-(bromomethyl)-1,3-thiazole hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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